2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile
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Overview
Description
2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile is a complex organic compound that features a unique combination of functional groups, including a phosphanylidene group, a diethylamino group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile typically involves the reaction of diethylamine with diphenylphosphine followed by the introduction of a benzonitrile group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered electronic properties.
Scientific Research Applications
2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphanylidene group can participate in coordination chemistry, forming complexes with metal ions and influencing catalytic activity. The diethylamino group can interact with biological molecules, potentially affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another phosphanylidene compound with different substituents.
(Cyanomethylene)tributylphosphorane: A similar compound used in Mitsunobu reactions.
Uniqueness
2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile is unique due to its combination of functional groups, which provides distinct reactivity and potential applications compared to other phosphanylidene compounds. Its ability to participate in a wide range of chemical reactions and its potential use in various scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C23H24N3P |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[diethylamino(diphenyl)-λ5-phosphanylidene]amino]benzonitrile |
InChI |
InChI=1S/C23H24N3P/c1-3-26(4-2)27(21-14-7-5-8-15-21,22-16-9-6-10-17-22)25-23-18-12-11-13-20(23)19-24/h5-18H,3-4H2,1-2H3 |
InChI Key |
GVTPQKQCEFUPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=NC1=CC=CC=C1C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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